[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Kinase Inhibitor Design Structure-Based Drug Design X-ray Crystallography

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (CAS 1439897-60-5) is a pyrimidine derivative bearing a reactive aminomethyl group at the 4-position and a 2-methoxyethoxy solubilizing chain at the 6-position. With a molecular formula of C8H13N3O2, molecular weight of 183.21 g/mol, and a computed XLogP3-AA of -0.7, this bifunctional heterocyclic building block occupies a defined structural niche within the broader pyrimidine-methanamine chemical space.

Molecular Formula C8H13N3O2
Molecular Weight 183.211
CAS No. 1439897-60-5
Cat. No. B2446097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine
CAS1439897-60-5
Molecular FormulaC8H13N3O2
Molecular Weight183.211
Structural Identifiers
SMILESCOCCOC1=NC=NC(=C1)CN
InChIInChI=1S/C8H13N3O2/c1-12-2-3-13-8-4-7(5-9)10-6-11-8/h4,6H,2-3,5,9H2,1H3
InChIKeyLKRRFKIROULRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (CAS 1439897-60-5): A Solubility-Enhanced Pyrimidine-Methanamine Scaffold for Kinase-Targeted Drug Discovery Procurement


[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (CAS 1439897-60-5) is a pyrimidine derivative bearing a reactive aminomethyl group at the 4-position and a 2-methoxyethoxy solubilizing chain at the 6-position [1]. With a molecular formula of C8H13N3O2, molecular weight of 183.21 g/mol, and a computed XLogP3-AA of -0.7, this bifunctional heterocyclic building block occupies a defined structural niche within the broader pyrimidine-methanamine chemical space [2]. The compound serves as a versatile intermediate in medicinal chemistry programs developing ATP-competitive kinase inhibitors, wherein the pyrimidine core mimics the purine ring of ATP while the primary amine enables downstream conjugation via amide bond formation or reductive amination .

Why [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Cannot Be Interchanged with Other Pyrimidine-Methanamine Derivatives


In procurement for kinase inhibitor programs, pyrimidine-methanamine building blocks are not functionally interchangeable. Substitution pattern on the pyrimidine core directly determines hydrogen-bonding geometry within the kinase hinge-binding region, while the nature and position of solubilizing groups dictate aqueous solubility, cellular permeability, and ultimately the developability of derived lead compounds [1]. A 4-aminomethyl pyrimidine scaffold unsubstituted at the 6-position provides only a bare hinge-binder without the pharmacokinetic enhancements conferred by the 2-methoxyethoxy group [2]. Conversely, moving the methanamine group to alternative ring positions (e.g., 2-yl or 5-yl methanamine derivatives) fundamentally alters the vector of the reactive amine relative to the kinase ATP pocket, which can compromise binding pose and potency . The specific 4-aminomethyl-6-(2-methoxyethoxy) substitution pattern of CAS 1439897-60-5 therefore represents a non-substitutable scaffold for programs requiring this precise orientation of functional groups. The quantitative basis for this differentiation is established in the evidence below.

Quantitative Differentiation Evidence: [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Versus Closest Structural Analogs


Structure-Guided Evidence: The 2-Methoxyethoxy Group Enables Critical Water-Mediated Hydrogen Bonding in Kinase ATP Pockets

X-ray crystallographic analysis of a closely related analog—4-{3-[2-amino-5-(2-methoxyethoxy)pyrimidin-4-yl]-1H-indol-5-yl}-2-methylbut-3-yn-2-ol (13V)—bound to the NIK (MAP3K14) kinase domain (PDB ID: 4IDV) reveals that the 2-methoxyethoxy moiety participates in a water-mediated hydrogen-bonding network with residues in the kinase hinge region, contributing to binding pose stabilization [1]. This structural evidence directly demonstrates that the methoxyethoxy chain is not merely a passive solubilizer but actively engages the kinase binding pocket. In contrast, unsubstituted pyrimidine-methanamine scaffolds lack this extended interaction network, which may result in reduced binding affinity and altered residence times [2].

Kinase Inhibitor Design Structure-Based Drug Design X-ray Crystallography

Physicochemical Differentiation: Computed LogP of -0.7 Distinguishes This Scaffold from More Lipophilic Pyrimidine-Methanamine Analogs

The computed XLogP3-AA value for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is -0.7, reflecting the hydrophilic contribution of the 2-methoxyethoxy ether chain [1]. This value falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates (LogP typically 1-3) and oral bioavailability, while remaining significantly lower than the LogP of the unsubstituted 4-(aminomethyl)pyrimidine core scaffold, which is more lipophilic and lacks the solubility-enhancing ether moiety [2]. Lower LogP in this context correlates with reduced non-specific protein binding, decreased phospholipidosis risk, and improved aqueous solubility—all factors that influence downstream lead optimization success rates.

Drug-Likeness Lipophilicity Optimization ADME Prediction

Regioisomeric Differentiation: 6-Position Methoxyethoxy Substitution Enables Vector-Specific Conjugation Chemistry Distinct from 2- or 5-Position Analogs

The spatial arrangement of functional groups in [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine—with the reactive aminomethyl group at position 4 and the solubilizing ether chain at position 6—creates a defined geometric vector between the conjugation handle and the solubilizing moiety [1]. This specific substitution pattern is fundamentally distinct from regioisomeric analogs such as (2-(2-methoxyethoxy)pyrimidin-4-yl)methanamine (CAS 1439902-56-3) where the ether chain occupies the 2-position, or (5-methylpyrimidin-2-yl)methanamine where the methanamine group is positioned at the 2-position . In ATP-competitive kinase inhibitor design, the pyrimidine 4-position typically projects toward the solvent-exposed region of the kinase ATP pocket, making the 4-aminomethyl group an ideal exit vector for attachment of selectivity-conferring substituents [2]. The 6-position ether chain, by contrast, occupies the ribose pocket region where its polarity is well-tolerated. Altering this regiochemical arrangement would misalign the exit vector relative to the kinase pocket, potentially compromising binding affinity and requiring complete scaffold re-optimization.

Chemical Biology Bioconjugation Linker Chemistry

Optimal Procurement and Research Applications for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for ATP-Competitive Kinase Inhibitors Requiring Solvent-Exposed Amine Conjugation Handles

The 4-aminomethyl group of CAS 1439897-60-5 provides a nucleophilic handle for amide coupling with carboxylic acid-containing fragments, enabling rapid diversification into kinase inhibitor libraries [1]. The 6-position 2-methoxyethoxy chain enhances aqueous solubility (reflected in the computed LogP of -0.7) while the pyrimidine core engages the kinase hinge region via hydrogen bonding [2]. This scaffold is particularly suited for programs targeting kinases with solvent-exposed regions adjacent to the ATP pocket, where the 4-aminomethyl exit vector can accommodate diverse selectivity elements without steric clash [3].

Chemical Biology: Bifunctional Probe Synthesis for Target Engagement Studies

The orthogonally reactive architecture of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine—featuring a primary amine for bioconjugation and a solubilizing ether chain—makes it a candidate for synthesizing chemical probes requiring both target-binding (via the pyrimidine core) and reporter attachment (via the aminomethyl group) [1]. The computed LogP of -0.7 suggests adequate aqueous solubility for biochemical assay conditions, while the 5 rotatable bonds provide conformational flexibility for optimizing probe-target interactions [2].

Fragment-Based Drug Discovery: Solubility-Enhanced Fragment for SPR and NMR Screening Campaigns

With a molecular weight of 183.21 g/mol and heavy atom count of 13, [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine meets fragment-based screening criteria (MW < 250 Da, heavy atom count < 17) [1]. Its computed LogP of -0.7 and topological polar surface area of 70.3 Ų indicate favorable aqueous solubility for high-concentration fragment screening by surface plasmon resonance (SPR) or ligand-observed NMR [2]. The presence of both hydrogen bond donors (1) and acceptors (5) enables detection of weak fragment-target interactions that can be elaborated through structure-guided optimization [3].

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